Methyl 12-methoxyhexadecanoate
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Overview
Description
Methyl 12-methoxyhexadecanoate is an organic compound with the molecular formula C17H34O3. It is a methyl ester derivative of 12-methoxyhexadecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-methoxyhexadecanoate can be synthesized through the esterification of 12-methoxyhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-methoxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 12-methoxyhexadecanoic acid or 12-methoxyhexadecanone.
Reduction: Formation of 12-methoxyhexadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 12-methoxyhexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of methyl 12-methoxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 12-oxooctadecanoate: A similar compound with a keto group instead of a methoxy group.
Methyl 12-hydroxystearate: Contains a hydroxyl group instead of a methoxy group.
Methyl palmitate: A simpler ester with no additional functional groups.
Uniqueness
Methyl 12-methoxyhexadecanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
190075-51-5 |
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Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
methyl 12-methoxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-4-5-14-17(20-2)15-12-10-8-6-7-9-11-13-16-18(19)21-3/h17H,4-16H2,1-3H3 |
InChI Key |
YYROUAISVGVRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCCCC(=O)OC)OC |
Origin of Product |
United States |
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